2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid is a quinoline derivative with a unique structure that includes a chloro and isopropyl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Chloroquinoline: Lacks the isopropyl and acetic acid groups.
8-Isopropylquinoline: Lacks the chloro and acetic acid groups.
Uniqueness
2-(2-Chloro-8-isopropylquinolin-3-yl)acetic acid is unique due to the presence of both chloro and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-(2-chloro-8-propan-2-ylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-8(2)11-5-3-4-9-6-10(7-12(17)18)14(15)16-13(9)11/h3-6,8H,7H2,1-2H3,(H,17,18) |
InChI Key |
UKTSSXKXNLCNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)CC(=O)O |
Origin of Product |
United States |
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